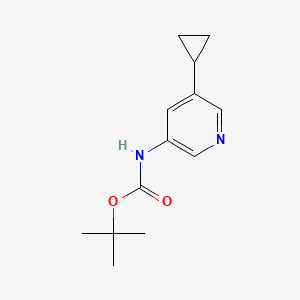
tert-Butyl (5-cyclopropylpyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-cyclopropylpyridin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-cyclopropylpyridin-3-yl)carbamate typically involves the reaction of 5-cyclopropylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows: [ \text{5-cyclopropylpyridine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (5-cyclopropylpyridin-3-yl)carbamate can undergo oxidation reactions, particularly at the pyridine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbamate group or the pyridine ring. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring. Common nucleophiles include amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced carbamate or pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (5-cyclopropylpyridin-3-yl)carbamate is used as a building block in organic synthesis. It can be used to introduce the tert-butyl carbamate group into various molecules, which can then be further modified.
Biology: In biological research, this compound can be used as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under mild conditions, making it useful in peptide synthesis and other applications where selective deprotection is required.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceuticals. Its unique structure can be exploited to design molecules with specific biological activities.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (5-cyclopropylpyridin-3-yl)carbamate depends on its specific application. In general, the carbamate group can interact with various biological targets, including enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
Molecular Targets and Pathways:
Enzymes: The compound can act as an inhibitor or substrate for various enzymes, depending on its structure and functional groups.
Receptors: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
Comparison: tert-Butyl (5-cyclopropylpyridin-3-yl)carbamate is unique due to the presence of the cyclopropyl and pyridine groups. These groups can influence the compound’s reactivity, stability, and biological activity. Compared to other tert-butyl carbamates, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
tert-butyl N-(5-cyclopropylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-6-10(7-14-8-11)9-4-5-9/h6-9H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
VJCUCCNALHVBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


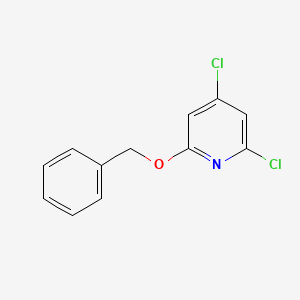
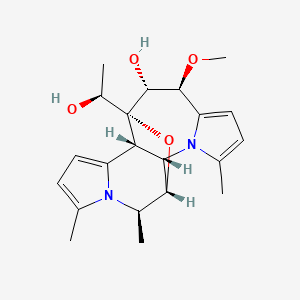


![1-(Benzyloxy)-4-[2-(cyclopropylmethoxy)ethyl]benzene](/img/structure/B15362884.png)
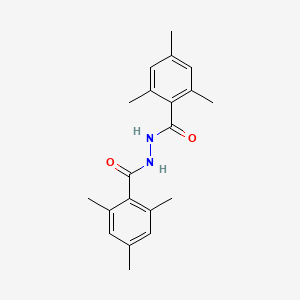
![1-[1-(Dimethoxymethyl)vinyl]pyrrolidine](/img/structure/B15362899.png)
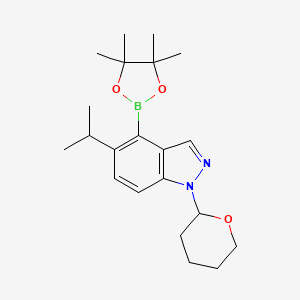

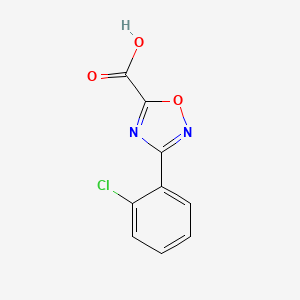
![(7R)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B15362943.png)
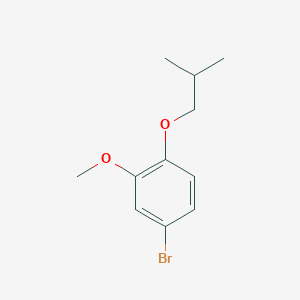
![tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15362956.png)
![2-Methyl-2,5-diazabicyclo[4.1.0]heptane dihydrochloride](/img/structure/B15362959.png)
